2,2,3-Trimethylcyclopent-3-enebutyronitrile
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Overview
Description
2,2,3-Trimethylcyclopent-3-enebutyronitrile is an organic compound with the molecular formula C12H19N and a molecular weight of 177.28596 g/mol . It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a cyclopentene ring with three methyl groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylcyclopent-3-enebutyronitrile typically involves the reaction of cyclopentene derivatives with nitrile-containing reagents. One common method is the alkylation of cyclopentene with a nitrile compound under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylcyclopent-3-enebutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3-Trimethylcyclopent-3-enebutyronitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylcyclopent-3-enebutyronitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: A nitrile compound with a similar cyclopentene structure but different substitution pattern.
2,2,3-Trimethyl-3-cyclopentene-1-butanenitrile: Another nitrile derivative with a closely related structure.
Uniqueness
2,2,3-Trimethylcyclopent-3-enebutyronitrile is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
78904-51-5 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanenitrile |
InChI |
InChI=1S/C12H19N/c1-10-7-8-11(12(10,2)3)6-4-5-9-13/h7,11H,4-6,8H2,1-3H3 |
InChI Key |
KYXOHLIIGUCRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CCCC#N |
Origin of Product |
United States |
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